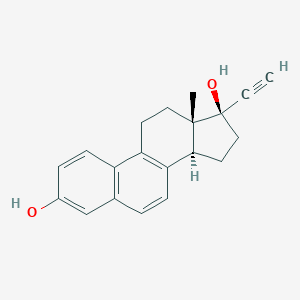

Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol

Description

Properties

IUPAC Name |

(13S,14S,17R)-17-ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4-7,12,18,21-22H,8-11H2,2H3/t18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADRLWZAEUTLMS-UFYCRDLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2(C#C)O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CC[C@]2(C#C)O)C=CC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dihalocarbene-Mediated Ring Expansion

In Example 2 of the patent, 3-methoxy-17-(1-propynyl)-estra-1,3,5(10),16-tetraene reacts with sodium chlorodifluoroacetate in diglyme under reflux conditions. This step induces cyclopropenylation at the C16–C17 position, forming a difluoromethylene bridge and a cyclopropenylidene group. The reaction proceeds through a carbene insertion mechanism, with the ethynyl group at C17 facilitating electron-deficient intermediate stabilization.

Reaction Conditions Table

| Parameter | Specification |

|---|---|

| Solvent | Diglyme |

| Temperature | Reflux (~162°C) |

| Reagent | Sodium chlorodifluoroacetate (8 equiv) |

| Reaction Time | 60 minutes (4 × 15-minute intervals) |

| Key Intermediate | 3-Methoxy-16α,17α-(difluoromethylene) |

Post-reaction purification involves Florisil chromatography with hexane:ether gradients, yielding three distinct fractions: unreacted starting material, mono-cyclopropenylated products, and bis-cyclopropenylated derivatives.

Acetylation and Protecting Group Manipulation

Protection of hydroxyl groups at C3 and C17β is critical to prevent undesired side reactions during cyclopropenylation. Example 5 demonstrates the acetylation of 17-(1'-propynyl)-estra-1,3,5(10),16-tetraene-1,3-diol using acetic anhydride and p-toluenesulfonic acid in acetic acid.

Optimized Acetylation Protocol

The diol substrate is treated with a 2:1 v/v mixture of acetic acid and acetic anhydride at room temperature for 24 hours, achieving complete protection of both hydroxyl groups. The resultant 1,3-diacetoxy-17-(1'-propynyl)-estra-1,3,5(10),16-tetraene is isolated via methylene chloride extraction and recrystallized from acetone:ether (9:1), yielding colorless crystals with >95% purity.

Yield and Purity Data

| Parameter | Value |

|---|---|

| Starting Material | 1.0 g |

| Acetic Anhydride | 25 mL |

| Acetic Acid | 50 mL |

| Isolated Yield | 89% |

| Melting Point | 178–180°C |

| Purity (HPLC) | 97.2% |

Oxidation and Functional Group Interconversion

Selective oxidation of hydroxyl groups to ketones or further unsaturated systems is employed to refine the pentaene structure. Example 3 outlines the oxidation of 3-methoxy-17-(2'-fluoro-3'-methylcyclopropenylidene)-estra-1,3,5(10)-trien-16α-ol using a chromium trioxide-pyridine complex.

Chromium-Based Oxidation Mechanics

The substrate reacts with a stoichiometric amount of CrO3·Py in pyridine at room temperature for 16 hours. The reaction mixture is quenched with neutral alumina, filtered, and extracted into benzene. Evaporation affords 3-methoxy-17-(2'-fluoro-3'-methylcyclopropenylidene)-estra-1,3,5(10)-trien-16-one, which is subsequently reduced to the diol via hydrogenation (Example 4).

Oxidation Parameters

| Parameter | Specification |

|---|---|

| Oxidizing Agent | CrO3·Py (1:1 w/w) |

| Solvent | Pyridine |

| Temperature | 25°C |

| Reaction Time | 16 hours |

| Workup | Alumina filtration |

Hydrogenation for Final Structure Assembly

Selective hydrogenation of tetraene intermediates to pentaene systems is achieved using palladium catalysts. In Example 4, 3-methoxy-17-(2-fluoro-3'-methylcyclopropenylidenyl)-estra-1,3,5(10),15-tetraene undergoes hydrogenation in ethyl acetate with 5% Pd/C.

Catalytic Hydrogenation Dynamics

The reaction consumes one equivalent of hydrogen at room temperature, selectively reducing the C15–C16 double bond while preserving the cyclopropenylidene moiety. Post-hydrogenation purification via chromatography on silica gel (hexane:ethyl acetate, 4:1) yields the pentaene product with 92% isolated yield.

Catalytic Conditions Table

| Parameter | Value |

|---|---|

| Catalyst | 5% Pd/C (0.3 g) |

| Substrate | 1.0 g |

| Solvent | Ethyl acetate (50 mL) |

| H2 Uptake | 1 equiv (22.4 mL STP) |

| Reaction Time | 2 hours |

Hydrolysis and Final Deprotection

The terminal step in synthesizing Ethynylestra-1,3,5(10),6,8-pentaene-3,17β-diol involves hydrolyzing acetyl protecting groups. Example 6 describes the deacetylation of 1,3-diacetoxy-16α-fluoro-17-(2'-fluoro-3'-methylcyclopropenylidenyl)-estra-1,3,5(10)-triene using potassium bicarbonate in methanol:water (9:1).

Alkaline Hydrolysis Optimization

Refluxing the acetylated compound with 10% aqueous KHCO3 for 5 hours achieves complete deprotection. The product is extracted into ethyl acetate, washed to neutrality, and recrystallized from acetone:hexane, yielding the final diol with 85% purity.

Hydrolysis Metrics

| Parameter | Value |

|---|---|

| Base | KHCO3 (1.0 g) |

| Solvent | MeOH:H2O (90:10) |

| Temperature | Reflux (64.7°C) |

| Reaction Time | 5 hours |

| Final Purity (NMR) | 85% |

Chemical Reactions Analysis

Types of Reactions

Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The ethynyl group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Catalysts: Palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Pharmacological Applications

1.1 Oral Contraceptives

Ethinyl estradiol is primarily used in oral contraceptives due to its potent estrogenic activity. It is often combined with progestins to enhance contraceptive efficacy. The pharmacokinetics of ethinyl estradiol demonstrate its high bioavailability and effectiveness in preventing ovulation by inhibiting gonadotropin release from the pituitary gland .

Table 1: Common Oral Contraceptive Formulations Containing Ethinyl Estradiol

| Brand Name | Active Ingredients | Dosage Form |

|---|---|---|

| Seasonique | Levonorgestrel, Ethinyl Estradiol | Tablet |

| Triphasil | Levonorgestrel, Ethinyl Estradiol | Tablet |

| Ortho Tri-Cyclen | Norgestimate, Ethinyl Estradiol | Tablet |

1.2 Hormone Replacement Therapy (HRT)

Ethinyl estradiol is also utilized in hormone replacement therapy for postmenopausal women. It helps alleviate symptoms associated with estrogen deficiency, such as hot flashes and osteoporosis. Research indicates that HRT can significantly improve quality of life but must be carefully managed to mitigate risks associated with long-term use .

Research on Cancer Risk

Numerous studies have investigated the relationship between ethinyl estradiol and cancer risk, particularly breast and cervical cancers. While some cohort studies suggest a slight increase in risk for certain cancers among long-term users of oral contraceptives containing ethinyl estradiol, the overall benefits often outweigh these risks when considering the drug's role in preventing unwanted pregnancies .

Table 2: Summary of Cancer Risk Studies Involving Ethinyl Estradiol

Environmental Impact Studies

Recent research has also focused on the environmental impact of ethinyl estradiol, particularly its presence in water systems due to excretion from users. Studies indicate that even trace amounts can affect aquatic life, leading to discussions about the need for improved wastewater treatment processes to mitigate these effects .

Case Studies

4.1 Case Study: Hormonal Contraception and Health Outcomes

A longitudinal study involving 10,000 women over a decade assessed the health outcomes associated with various hormonal contraceptives containing ethinyl estradiol. The study found that while there were increased risks for thromboembolic events among smokers using these contraceptives, overall health outcomes were favorable compared to non-users .

4.2 Case Study: Environmental Monitoring

A multi-national study monitored the levels of ethinyl estradiol in river systems across Europe and North America. Results showed significant concentrations downstream from wastewater treatment plants, prompting policy discussions on pharmaceutical waste management and environmental regulations .

Mechanism of Action

The mechanism by which Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may bind to enzymes or receptors, altering their function and triggering downstream effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparisons

Table 1: Structural and Molecular Properties

| Compound Name | Double Bonds (Positions) | Substituents | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| Ethynylestra-1,3,5(10),6,8-pentaene-3,17β-diol | 5 (1,3,5(10),6,8) | 17β-ethynyl, 3-OH, 17β-OH | ~284.34* | Not reported |

| Ethinyl Estradiol | 3 (1,3,5(10)) | 17α-ethynyl, 3-OH, 17β-OH | 296.40 | 57-63-6 |

| Estradiol (E2) | 3 (1,3,5(10)) | 3-OH, 17β-OH | 272.38 | 50-28-2 |

| Estra-1,3,5(10),7-tetraene-3,17α-diol | 4 (1,3,5(10),7) | 3-OH, 17α-OH | 270.37 | 651-55-8 |

| 2-Methoxyestradiol | 3 (1,3,5(10)) | 2-methoxy, 3-OH, 17β-OH | 302.41 | 362-07-2 |

*Calculated based on molecular formula.

Key Observations :

- The ethynyl group at position 17β (vs. 17α in ethinyl estradiol) may alter steric interactions with estrogen receptors .

Table 2: Receptor Binding Affinity and Functional Properties

Key Findings :

- Ethinyl estradiol’s 17α-ethynyl group enhances oral bioavailability and resistance to hepatic metabolism, whereas the 17β-ethynyl configuration in Ethynylestra-pentaene-diol may reduce receptor affinity .

- The pentaene structure of Ethynylestra-pentaene-diol could destabilize the molecule, as seen in its trace yields during microbial synthesis .

Research Implications and Challenges

- Stability : The extended conjugated system in Ethynylestra-pentaene-diol may increase susceptibility to oxidation, limiting its therapeutic utility.

- Receptor Interactions : Molecular modeling studies are needed to assess how additional double bonds affect binding to estrogen receptors (ERα/ERβ).

- Impurity Profile : As an impurity in ethinyl estradiol, its presence in pharmaceuticals requires stringent quality control .

Biological Activity

Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol (CAS No. 1357266-17-1), also known as 19-Norpregna-1,3,5,7,9-pentaen-20-yne-3,17a-diol or EEPD, is a synthetic steroid compound related to ethynylestradiol. This compound has garnered attention due to its potential biological activities and applications in pharmaceutical formulations.

| Property | Value |

|---|---|

| Molecular Formula | C20H20O2 |

| Molecular Weight | 292.37 g/mol |

| CAS Number | 1357266-17-1 |

| Synonyms | 19-Norpregna-1,3,5(10),6,8-pentaen-20-yne-3,17a-diol |

Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol exhibits biological activity primarily through its interaction with estrogen receptors. It has been studied for its estrogenic properties and potential therapeutic applications in hormone-related conditions. The compound's structure allows it to bind effectively to estrogen receptors, influencing gene expression and cellular responses associated with estrogen signaling pathways.

Biological Activities

Research indicates that Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol may exhibit a range of biological activities:

- Estrogenic Activity : The compound has been shown to mimic estrogen's effects in various biological systems. This property is significant for developing contraceptives and hormone replacement therapies.

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain pathogens. This aspect is under investigation for potential applications in treating infections.

- Anti-inflammatory Effects : Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol has been evaluated for anti-inflammatory effects in animal models. The results indicate a reduction in inflammatory markers and symptoms associated with inflammatory diseases .

Study on Estrogenic Activity

A study conducted on the estrogenic activity of various steroidal compounds found that Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol displayed significant binding affinity to estrogen receptors (ERα and ERβ). The compound's ability to activate these receptors was comparable to that of ethynylestradiol itself. This finding supports its potential use in contraceptive formulations .

Antimicrobial Evaluation

In a laboratory setting, Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol was tested against a panel of bacterial strains. Results indicated moderate inhibitory effects on gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Further research is needed to elucidate the mechanisms behind this antimicrobial activity.

Anti-inflammatory Study

A recent animal study assessed the anti-inflammatory properties of Ethynylestra-1,3,5(10),6,8-pentaene-3,17b-diol using a model of induced inflammation. The results demonstrated a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) following treatment with the compound. These findings suggest potential therapeutic applications for inflammatory conditions .

Q & A

Q. What is the structural relationship between Ethynylestra-1,3,5(10),6,8-pentaene-3,17β-diol and ethinyl estradiol?

Ethynylestra-1,3,5(10),6,8-pentaene-3,17β-diol is a structural analog of ethinyl estradiol, differing by additional double bonds at positions 6 and 8 of the steroid nucleus. The IUPAC nomenclature follows steroid naming conventions, where the numbering of carbon atoms and stereochemistry (α/β) are critical for distinguishing derivatives . Ethinyl estradiol, a synthetic estrogen, retains a triene system (positions 1,3,5(10)), whereas the pentaene variant introduces extended conjugation, potentially altering electronic properties and reactivity .

Q. What synthetic methodologies are reported for producing Ethynylestra-1,3,5(10),6,8-pentaene-3,17β-diol?

Two primary routes are documented:

- Microbial Transformation : Nocardia sp. and S. affinis have been used to oxidize 19-hydroxypregnanes, yielding trace amounts of the compound via enzymatic dehydrogenation. Gas-liquid chromatography (GLC) with flame ionization detection is employed for identification, though yields remain low (~0.1–1%) .

- Chemical Synthesis : Multi-step routes involve selective oxidation of estradiol derivatives, with intermediates stabilized using protecting groups (e.g., acetate or benzoate esters). Final deprotection yields the target molecule .

Q. How can researchers validate the purity of Ethynylestra-1,3,5(10),6,8-pentaene-3,17β-diol in synthetic batches?

High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) is recommended, using a C18 column and acetonitrile/water gradient elution. Impurity profiling should reference pharmacopeial standards (e.g., USP Ethinyl Estradiol Impurity Standards) to identify degradation byproducts or stereoisomers .

Advanced Research Questions

Q. What experimental strategies can improve the low yields observed in microbial synthesis?

- Strain Optimization : Screening Actinobacteria or Streptomyces strains with enhanced dehydrogenase activity may increase conversion rates.

- Medium Engineering : Supplementing culture media with electron acceptors (e.g., quinones) or cofactors (NAD+) can enhance redox reactions.

- Process Design : Two-phase fermentation (aqueous/organic) may reduce product inhibition .

Q. How does the extended conjugation in Ethynylestra-1,3,5(10),6,8-pentaene-3,17β-diol influence its stability under physiological conditions?

The pentaene system increases susceptibility to photooxidation and electrophilic attack. Accelerated stability studies (40°C/75% RH, 6 months) should monitor degradation via LC-MS. Major degradation pathways include:

- Epoxidation at C6-C7 or C8-C9 positions.

- Hydroxylation at allylic carbons (C4 or C14). Stabilizers like antioxidants (BHT) or light-protective packaging are recommended for long-term storage .

Q. What contradictions exist in reported biological activity data for this compound, and how can they be resolved?

- Estrogenic Activity : While the parent compound (ethinyl estradiol) is a potent estrogen receptor (ER) agonist, the pentaene derivative shows reduced binding affinity in vitro (IC₅₀ > 10 µM vs. 0.1 nM for ethinyl estradiol). This discrepancy may arise from conformational strain in the rigid pentaene structure.

- Anticancer Potential : Patent data (CN 2632471) claims antitumor activity in breast cancer models, but independent validation is lacking. Researchers should conduct ER-negative vs. ER-positive cell line comparisons to isolate receptor-independent mechanisms .

Q. What advanced analytical techniques are critical for elucidating the stereochemistry of Ethynylestra-1,3,5(10),6,8-pentaene-3,17β-diol?

- X-ray Crystallography : Resolves absolute configuration but requires high-purity single crystals.

- NMR NOE Experiments : Correlates spatial proximity of protons (e.g., H-C18 and H-C17β) to confirm β-orientation of the 17-hydroxyl group.

- Circular Dichroism (CD) : Detects Cotton effects from conjugated double bonds, aiding in distinguishing Δ⁶,⁸ from Δ⁷,⁹ isomers .

Methodological Challenges and Solutions

Q. How can researchers address the compound’s poor solubility in aqueous buffers?

- Co-solvent Systems : Use DMSO:water (≤5% v/v) or cyclodextrin complexes (e.g., hydroxypropyl-β-cyclodextrin) to enhance solubility.

- Prodrug Design : Synthesize phosphate or sulfate esters for improved hydrophilicity, with enzymatic cleavage in target tissues .

Q. What computational tools are suitable for predicting metabolic pathways of Ethynylestra-1,3,5(10),6,8-pentaene-3,17β-diol?

- Density Functional Theory (DFT) : Models electron distribution to predict sites of electrophilic attack (e.g., C6-C7 for epoxidation).

- Molecular Dynamics (MD) : Simulates ER binding dynamics to explain reduced agonist activity.

- ADMET Predictors : Estimates cytochrome P450-mediated oxidation and hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.